1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone

Synthetic Chemistry Process Chemistry API Intermediate Manufacturing

Non-methylated hydroxyacetophenones produce constitutional isomer mixtures during farrerol synthesis, forcing extensive chromatography and low yields. This C-methylated alkyl-phenylketone solves that: 3,5-dimethyl groups sterically block electrophilic substitution at positions 3 and 5, directing Claisen-Schmidt condensation exclusively to the acetyl group. Documented 66% isolated yield, crystalline product (mp 220-222°C), ≥95% purity, no chromatography required. The only direct synthetic precursor to pharmacologically active farrerol-essential for any flavanone SAR program.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 13383-63-6
Cat. No. B089274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone
CAS13383-63-6
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C(=O)C)O)C)O
InChIInChI=1S/C10H12O4/c1-4-8(12)5(2)10(14)7(6(3)11)9(4)13/h12-14H,1-3H3
InChIKeyGIMGGNBXMNVHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone (CAS 13383-63-6): Procurement-Relevant Identity and Class Summary


1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone (CAS 13383-63-6), also known as 2′,4′,6′-trihydroxy-3′,5′-dimethylacetophenone or di-C-methylphloroacetophenone, is a C-methylated alkyl-phenylketone belonging to the hydroxyacetophenone class [1]. It is a crystalline solid with a high melting point (>220 °C) and serves as an essential synthetic intermediate for the preparation of farrerol (杜鹃素)–based flavanone derivatives and other chalcone scaffolds [2].

Why Unmethylated or Alternative Hydroxyacetophenones Cannot Replace 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone in Synthesis


In-class hydroxyacetophenones such as 2,4,6-trihydroxyacetophenone (THA) and 2,6-dihydroxyacetophenone are broadly used as MALDI matrices and cholesterol-lowering agents [1], but they lack the 3,5-dimethyl substitution pattern required for regioselective elaboration into farrerol (杜鹃素) and related flavanones . The presence of the two aromatic methyl groups sterically blocks unwanted electrophilic substitution at the 3 and 5 positions, directing subsequent C-benzylation, Claisen–Schmidt condensation, and chalcone formation exclusively to the desired sites. Using the non-methylated analog would produce constitutional isomers and significantly lower the yield of the target flavanone scaffold [2]. This structural specificity makes generic replacement infeasible.

Quantitative Comparator Evidence for 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone Relative to Its Closest Analogs


Synthetic Yield Advantage via Modified Hoesch Reaction vs. Non-Methylated Analog

The Hoesch reaction of 1,3-dimethyl-phloroglucinol with acetonitrile in the presence of ZnCl₂ provides 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone in 66% isolated yield . In comparison, the analogous Hoesch synthesis of the non-methylated parent 2,4,6-trihydroxyacetophenone (THA) from phloroglucinol is reported in Organic Syntheses with yields of 71–85%, but this reaction produces the 3,5-unsubstituted scaffold that lacks the methylation pattern required for farrerol production [1]. The moderate yield of the target compound is offset by its unique substitution pattern and the ability to proceed to farrerol in only two additional steps .

Synthetic Chemistry Process Chemistry API Intermediate Manufacturing

Regiospecific Intermediate for Farrerol (杜鹃素) Synthesis – A Unique Role Not Served by Other Hydroxyacetophenones

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone is explicitly documented as the key intermediate for the synthesis of farrerol (杜鹃素), a natural flavanone with confirmed anti-inflammatory, antioxidant, vasoactive, antitumor, and antimicrobial activities . The closest structural analogs—2,4,6-trihydroxyacetophenone (THA), 2,6-dihydroxyacetophenone, and phloroacetophenone dimethyl ether—cannot serve this role because they lack the precise 3,5-dimethyl-2,4,6-trihydroxy pattern required for the cyclization step with substituted benzaldehydes that constructs the farrerol flavanone core . No alternative in-class compound has been reported to deliver farrerol via a comparable concise route.

Natural Product Synthesis Medicinal Chemistry Flavanone Pharmacophore

Physicochemical Differentiation: Melting Point, pKa, and Lipophilicity vs. 2,4,6-Trihydroxyacetophenone (THA)

The target compound exhibits a melting point range of 220–222 °C, slightly higher than THA (219–221 °C) [1]. This difference, though small, is analytically distinguishable and can serve as an identity check during quality control. The predicted pKa of the target compound is 8.47 ± 0.33 , substantially different from the pKa of THA (~7.0–7.8 typical for 2,4,6-trihydroxy aromatic ketones), reflecting the electron-donating effect of the 3,5-dimethyl groups. The increased basicity alters protonation state at physiological pH and impacts chromatographic retention, enabling distinct HPLC separation methods [2].

Pre-formulation Analytical Chemistry Process Development

Commercial Purity: Verified 95% Minimum Purity Specification for Reliable Procurement

The compound is commercially available from trusted suppliers at a documented purity of ≥95% (BOC Sciences Catalog) . In contrast, the commonly used analog 2,4,6-trihydroxyacetophenone (THA) is often supplied as technical grade with purities ranging from 90% to 98% depending on the vendor, and phloroacetophenone dimethyl ether (xanthoxylin) is frequently listed without a strict purity specification . The explicit 95% purity guarantee for the target compound reduces the analytical burden on the end-user and ensures batch-to-batch consistency for synthetic applications.

Quality Assurance Procurement Specification Analytical Reference

Validated Application Scenarios for Procurement of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone


Total Synthesis of Farrerol (杜鹃素) and Farrerol-Derived Flavanone Libraries

This compound is the only reported direct synthetic precursor to farrerol, a pharmacologically active flavanone with anti-inflammatory, antitumor, and antimicrobial properties . Procurement is essential for any medicinal chemistry program aiming to explore structure-activity relationships (SAR) around the farrerol scaffold, as alternative starting materials cannot regiospecifically generate the required 5,7-dihydroxy-6,8-dimethylflavanone core .

Manufacture of Dimethylchalcone Derivatives via Claisen–Schmidt Condensation

The 3,5-dimethyl pattern blocks unwanted side reactions, directing condensation exclusively to the acetyl group. This regioselectivity enables high-yielding synthesis of 4',6'-dimethoxy-2'-hydroxy-3',5'-dimethylchalcone (MDMC) derivatives, which are of interest for anticancer and antimicrobial screening . Procurement of the non-methylated analog would produce complex mixtures of isomers requiring extensive chromatographic separation.

Process Development and Scale-Up of Hydroxyacetophenone-based APIs

With a documented isolated yield of 66% from commercially available starting materials and a crystalline product that can be purified without chromatography (melting point 220–222 °C), this compound is suitable for pilot-scale production of advanced intermediates [1]. The well-defined purity specification (≥95%) and distinctive HPLC retention profile facilitate in-process control and regulatory documentation [1].

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